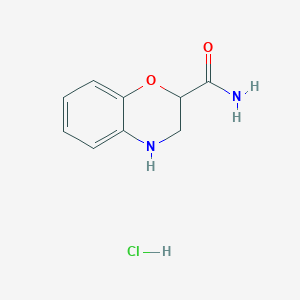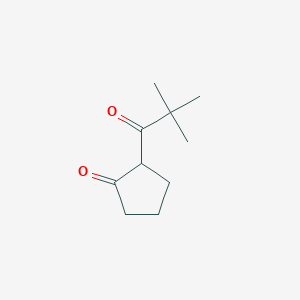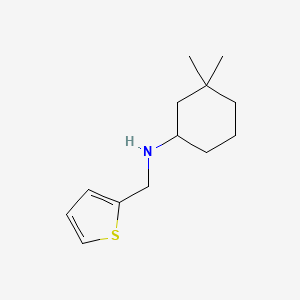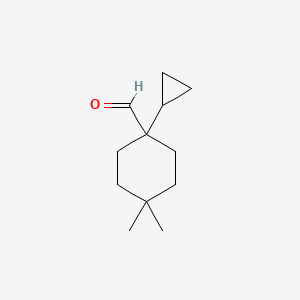
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method is the two-step synthesis described by Holly and Cope, which involves the addition of amine to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-based procedures, which can be disadvantageous due to the slow reaction rate and the large amount of solvent required. advancements in synthetic strategies, such as transition metal catalysis and microwave-assisted synthesis, have been developed to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Common substitution reactions involve halogenation and nitration.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration often involves nitric acid.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxo, 3-oxo, and 2,3-dioxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated benzoxazine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with serotonin-3 (5-HT3) receptors, which are involved in neurotransmission.
Pathways: The compound can induce apoptosis in cancer cells by causing a loss in mitochondrial membrane potential and activating caspase-9 and -3, which cleave PARP-1.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
- 4-aryl-3,4-dihydro-2H-1,4-benzoxazines
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride stands out due to its specific interaction with serotonin-3 (5-HT3) receptors and its potential as an anticancer agent. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8;/h1-4,8,11H,5H2,(H2,10,12);1H |
Clave InChI |
FPNJLZOCNCWKDA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2N1)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)



![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)


![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)

![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)
